The compound 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine has garnered attention in the field of medicinal chemistry due to its potential pharmacological properties. The interest in this compound and its derivatives stems from their versatile chemical structure, which allows for the synthesis of various pharmacologically active molecules. This analysis will delve into the synthesis, mechanism of action, and applications of this compound, drawing on data from recent research studies.
In medicinal chemistry, the derivatives of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine have been synthesized for their potential use as pharmacologically active molecules. The concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones involve cycloaddition and condensation reactions, which are significant for the development of new drugs1. Additionally, the synthesis and characterization of 2,6-bis-hydrazinopyridine, a precursor for a variety of pyrazolylpyridines, have been reported. These compounds are of interest due to their potential pharmacological applications and represent an efficient method for preparing sterically crowded pyrazolylpyridines2.
In the field of organic synthesis, the reactions of related compounds with amines and hydrazines have been studied to synthesize fused-ring pyrimidines. These reactions have led to the formation of pyrazolo[4,3-d]pyrimidine N-oxides and their subsequent ring expansion to pyrimido[5,4-d]pyrimidines. The study of these reactions contributes to the understanding of the chemical behavior of pyrazolo-pyridine derivatives and provides a foundation for the synthesis of new heterocyclic compounds3.
The aforementioned AChE inhibition properties of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine derivatives position them as potential therapeutic agents for neurodegenerative diseases. The ability to inhibit AChE effectively could lead to the development of new treatments for conditions like Alzheimer's disease, where the regulation of acetylcholine levels is crucial4.
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the class of pyrazolo[3,4-b]pyridines. This compound features a hydrazino group at the 6-position and three methyl groups at the 1, 3, and 4 positions of the pyrazole ring. It has garnered attention in medicinal chemistry due to its potential biological activities and applications.
The compound can be synthesized through various methods, often involving the reaction of hydrazine derivatives with pyrazolo[3,4-b]pyridine precursors. It is cataloged in chemical databases such as PubChem and Benchchem, where it is identified by its unique chemical identifiers and structural formulas .
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is classified as a bicyclic heterocyclic compound. Its structure consists of both pyrazole and pyridine rings, making it part of a larger family of pyrazolo compounds known for their diverse biological activities.
The synthesis of 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine can be accomplished through several methods. A common approach involves a one-pot three-component reaction, combining hydrazine derivatives with appropriate carbonyl compounds and β-diketones under catalytic conditions. Microwave-assisted synthesis has also been reported to enhance yields and reduce reaction times .
The molecular formula for 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine is . Its structure includes:
The SMILES notation for this compound is CN1N=C(C)C2=C(C)C=C(NN)N=C12
, which provides a way to represent its structure in computational models .
Key structural data includes:
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions typical for pyrazole derivatives:
The reactivity of this compound is influenced by the electron-donating methyl groups and the electron-withdrawing nature of the hydrazino group, which can affect its stability and reactivity patterns in different solvents or under varying conditions .
The mechanism by which 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine exerts its biological effects is not fully elucidated but may involve:
Studies have indicated that derivatives of pyrazolo[3,4-b]pyridines exhibit antiproliferative activity against various cancer cell lines, suggesting potential applications in oncology .
Relevant data on these properties can be referenced from chemical literature focusing on similar compounds within the pyrazolo family .
6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific applications:
Research continues into optimizing its synthesis and exploring its full range of biological activities .
1H-Pyrazolo[3,4-b]pyridines represent a bicyclic heteroaromatic system formed by fusion of pyrazole and pyridine rings at the [3,4-b] positions. This scaffold features five potential sites for structural diversification: N1, C3, C4, C5, and C6. The compound 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine exemplifies a C6-hydrazino-substituted derivative with methyl groups at N1, C3, and C4. Statistical analysis of >300,000 known derivatives reveals dominant substitution patterns: N1-methyl (30%), N1-alkyl (23%), N1-phenyl (15%), and N1-unsubstituted (20%). At C3, methyl (46.77%) and hydrogen (30.83%) prevail, while C4/C6 substituents vary widely, including carbonyl, amino, and aryl groups [3]. The hydrazino moiety (–NHNH₂) at C6 confers unique reactivity, serving as a synthon for heterocyclic annulations and metal complexation. Key molecular descriptors include:
Table 1: Molecular Identifiers of 6-Hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine
Property | Value |
---|---|
CAS Registry Number | 175202-00-3 |
Molecular Formula | C₉H₁₃N₅ |
Molecular Weight | 191.24 g/mol |
IUPAC Name | 6-hydrazinyl-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine |
SMILES | CN1N=C(C)C2=C(C)C=C(NN)N=C12 |
InChIKey | NDFXPLOECYNSHX-UHFFFAOYSA-N |
The synthesis of pyrazolo[3,4-b]pyridines originated with Ortoleva’s 1908 report of a monosubstituted derivative (C3-phenyl). Hydrazino-functionalized variants emerged later, enabled by key methodological advances:
Table 2: Evolution of Key Synthetic Methods for Hydrazino-Substituted Derivatives
Period | Methodology | Regiochemical Outcome | Limitations |
---|---|---|---|
1908–1950s | Acid-catalyzed cyclocondensation | Low C6-selectivity | Harsh conditions, low yields |
1960s–1990s | Halogenation/hydrazinolysis | C6-specific functionalization | Multi-step sequences |
2000s–present | Pd-catalyzed coupling/MW irradiation | High C4/C6 regioselectivity | Catalyst cost, ligand design |
Pyrazolo[3,4-b]pyridines exhibit tautomerism between 1H- and 2H-forms. Computational analyses confirm the 1H-tautomer (exemplified by 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine) as thermodynamically favored:
Table 3: Molecular Properties Influencing Tautomeric Distribution
Parameter | 1H-Tautomer | 2H-Tautomer | Analysis Method |
---|---|---|---|
Aromatic Stabilization Energy | 98 kJ/mol (global delocalization) | 61 kJ/mol (localized rings) | DFT/B3LYP/6-31G* |
N1–C2 Bond Order | 1.41 (double bond character) | 1.35 (single bond character) | X-ray Diffraction |
% Prevalence in Solution | >99.9% | <0.1% | ¹⁵N NMR Spectroscopy |
The structural, historical, and thermodynamic context underscores why 6-hydrazino-1,3,4-trimethyl-1H-pyrazolo[3,4-b]pyridine serves as a stable, synthetically accessible scaffold for further functionalization and biomedical exploration.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7